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Compound of Interest

Compound Name: PNAS

Cat. No.: B1193402

This guide provides a comprehensive comparison of the toxicology and toxicokinetics of PNA5,
a novel glycosylated angiotensin-(1-7) Mas receptor agonist, across different preclinical
species. The information is intended for researchers, scientists, and drug development
professionals to support further investigation and clinical trial design.

Executive Summary

PNAS5 has been evaluated in a 28-day repeated-dose toxicology study in Sprague Dawley rats
and Beagle dogs. The findings indicate that PNAS5 is well-tolerated in both species at the tested
dose levels when administered subcutaneously. No mortality or significant adverse effects were
observed. Toxicokinetic analysis revealed differences in drug exposure and accumulation
between the two species, providing valuable insights for interspecies extrapolation and human
dose prediction.

Data Presentation

The following table summarizes the key toxicological and toxicokinetic findings for PNA5 in a
28-day study.[1][2]
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Parameter Sprague Dawley Rats Beagle Dogs

Dose Levels 1, 5, and 40 mg/kg/day 1, 5, and 20 mg/kg/day
Route of Administration Subcutaneous Subcutaneous

Study Duration 28 days 28 days

General Toxicology

Well-tolerated at all doses. No
test article-related mortality or

adverse effects observed.

Well-tolerated at all doses. No
test article-related mortality or

adverse effects observed.

Cmax (Maximum

Concentration)

Increased with increasing

doses.

Increased less than dose-

proportionally.

AUCO-2hr (Area Under the

Curve)

Increased with increasing

doses.

Increased approximately dose-

proportionally.

Systemic Exposure (Day 28
vs. Day 1)

Greater on Day 28, indicating

accumulation.

Similar on Day 1 and Day 28,

indicating no accumulation.

Sex Differences

Systemic exposure appeared

to be independent of sex.

Systemic exposure appeared

to be independent of sex.

Note: Specific numerical values for Cmax and AUCO-2hr were not publicly available in the

reviewed literature.

Experimental Protocols

The methodologies for the 28-day repeated-dose toxicology study of PNAS5 are detailed below,

based on the available information and general toxicological study guidelines.[1][2]

Test Article

PNAS5, a glycosylated angiotensin-(1-7) peptide derivative.

Test Species

e Rodent: Sprague Dawley rats

e Non-rodent: Beagle dogs
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Study Design

o Duration: 28 consecutive days of daily dosing.
e Route of Administration: Subcutaneous injection.
e Dose Groups (Rats):

o Control (vehicle)

o Low Dose: 1 mg/kg/day

o Mid Dose: 5 mg/kg/day

o High Dose: 40 mg/kg/day

e Dose Groups (Dogs):

[¢]

Control (vehicle)

[e]

Low Dose: 1 mg/kg/day

o

Mid Dose: 5 mg/kg/day

[¢]

High Dose: 20 mg/kg/day

In-Life Procedures

» Clinical Observations: Animals were observed daily for any clinical signs of toxicity, including
changes in behavior, appearance, and physiological functions.

o Body Weight: Individual animal body weights were recorded prior to the start of the study and
at least weekly thereatfter.

e Food Consumption: Food consumption was measured weekly for each cage.

Toxicokinetic Analysis
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» Blood Sampling: Blood samples were collected from a subset of animals in each dose group
on Day 1 and Day 28 at predetermined time points (e.g., pre-dose, and at various intervals
post-dose) to determine plasma concentrations of PNAS.

» Bioanalytical Method: A validated bioanalytical method was used to quantify PNA5S
concentrations in plasma samples.

o Parameter Calculation: Toxicokinetic parameters, including Cmax and AUCO-2hr, were
calculated from the plasma concentration-time data.

Terminal Procedures

o Necropsy: At the end of the 28-day treatment period, all animals were subjected to a full

necropsy.

» Histopathology: A comprehensive set of tissues and organs were collected, preserved, and
examined microscopically for any treatment-related changes.

Mechanism of Action: Mas Receptor Signhaling
Pathway

PNAS5 exerts its therapeutic effects by acting as an agonist for the Mas receptor, a key
component of the protective arm of the renin-angiotensin system (RAS).[3][4][5] Activation of
the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or by agonists like PNA5,
triggers a cascade of intracellular signaling events that lead to beneficial physiological effects,
including vasodilation, anti-inflammatory responses, and a reduction in reactive oxygen species
(ROS).[3][4][6]

The following diagram illustrates the key signaling pathways activated by the Mas receptor.
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Caption: PNAS activates the Mas receptor, initiating a signaling cascade that promotes
beneficial effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193402#cross-species-comparison-of-pna5s-
toxicology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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